1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine
Description
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine is a synthetic amine derivative characterized by a propan-1-amine backbone substituted with a 4-[(2-fluorophenyl)methoxy]phenyl group. This structure combines a primary amine with aromatic moieties, including a fluorinated benzyl ether, which may influence its physicochemical and pharmacological properties. The fluorine atom at the 2-position of the benzyl group likely enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to optimize drug-like properties .
Properties
Molecular Formula |
C16H18FNO |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
1-[4-[(2-fluorophenyl)methoxy]phenyl]propan-1-amine |
InChI |
InChI=1S/C16H18FNO/c1-2-16(18)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)17/h3-10,16H,2,11,18H2,1H3 |
InChI Key |
DIJMPSLMNLGMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Preparation of the 4-(2-fluorobenzyl)oxyphenyl intermediate.
- Introduction of the propan-1-amine side chain through reductive amination or amine substitution.
- Purification and isolation of the final amine product.
Detailed Preparation Methods
Formation of the 4-[(2-Fluorophenyl)methoxy]phenyl Intermediate
This key intermediate is prepared by nucleophilic substitution or Williamson ether synthesis, where a 4-hydroxyphenyl derivative is reacted with a 2-fluorobenzyl halide under basic conditions to form the ether linkage.
- Typical conditions involve using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide or acetone.
- The reaction is conducted at elevated temperatures (50–80°C) to promote ether bond formation.
- The fluorine substituent on the benzyl halide remains intact throughout this step.
Introduction of the Propan-1-amine Side Chain
Two main approaches are used for introducing the propan-1-amine moiety:
Reductive Amination Route
- The 4-[(2-fluorophenyl)methoxy]benzaldehyde or corresponding ketone is reacted with a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent.
- Sodium triacetoxyborohydride or sodium cyanoborohydride are commonly employed for reductive amination due to their mild reducing properties and selectivity.
- The reaction is typically carried out in tetrahydrofuran or methanol at room temperature to slightly elevated temperatures (25–40°C).
- This method allows for stereochemical control if chiral amines or catalysts are used.
Alkylation of Amine
- Alternatively, the amine can be introduced by alkylation of a primary amine with a suitable alkyl halide precursor bearing the 4-[(2-fluorophenyl)methoxy]phenyl group.
- This approach requires careful control to avoid over-alkylation and side reactions.
Purification and Isolation
- After the reaction, the crude product is typically extracted with organic solvents such as ethyl acetate or dichloromethane.
- The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The amine product can be isolated as free base or converted into a salt form (e.g., hydrochloride) for improved stability and crystallinity.
- Crystallization from ethyl acetate or isopropanol is commonly used.
Representative Synthetic Procedure (Adapted from Patent and Research Data)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Ether formation | 4-hydroxyphenyl derivative + 2-fluorobenzyl bromide, K2CO3, DMF, 60°C, 12 h | Formation of 4-[(2-fluorophenyl)methoxy]phenyl intermediate |
| 2. Reductive amination | Intermediate + ammonia or primary amine, sodium triacetoxyborohydride, THF, 25–30°C, 12 h | Formation of 1-(4-[(2-fluorophenyl)methoxy]phenyl)propan-1-amine |
| 3. Workup | Extraction with ethyl acetate, drying, concentration | Crude amine product |
| 4. Salt formation | Treatment with HCl in isopropanol, crystallization | Amine hydrochloride salt, purified |
Research Findings and Process Optimization
- The use of sodium triacetoxyborohydride in reductive amination offers high selectivity and yield, minimizing side products.
- Reaction under nitrogen atmosphere helps prevent oxidation of sensitive intermediates.
- Temperature control (25–30°C) is critical for maintaining reaction specificity.
- Continuous flow reactors have been explored to improve scalability and reproducibility.
- Alternative solvents and bases have been tested to optimize yield and environmental impact.
- Optical purity is a consideration if chiral amine derivatives are targeted; enzymatic resolution or asymmetric catalysis can be incorporated.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Ether formation solvent | DMF, acetone | Polar aprotic solvents preferred |
| Base for ether formation | Potassium carbonate | Mild base to promote substitution |
| Reductive amination agent | Sodium triacetoxyborohydride, NaCNBH3 | Selective reducing agents |
| Reaction temperature | 25–60°C | Controlled for selectivity and yield |
| Reaction time | 10–12 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation |
| Workup solvents | Ethyl acetate, dichloromethane | For extraction and purification |
| Final product form | Free base or hydrochloride salt | Salt form improves stability and handling |
Chemical Reactions Analysis
Types of Reactions
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of fully hydrogenated aromatic rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine may exhibit various biological activities, particularly as a ligand in receptor binding studies. The presence of the fluorinated phenyl group enhances its binding affinity and selectivity toward specific biological targets, making it a candidate for therapeutic applications in treating conditions such as depression and anxiety.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Receptor Binding Studies
- Mechanism of Action : Interaction studies involving this compound focus on its binding affinity to various receptors, which helps elucidate its mechanism of action. The fluorinated component may enhance interactions with biological targets, pivotal in drug development.
- Case Study : In vitro studies have demonstrated that compounds similar to this compound can selectively bind to serotonin receptors, which are crucial in mood regulation.
Medicinal Chemistry
- Therapeutic Potential : The compound's structural features suggest potential use in developing medications for psychiatric disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological evaluation.
- Comparative Analysis : A comparison with structurally similar compounds reveals that the unique combination of a fluorinated phenyl group and methoxy substitution may enhance pharmacological profiles compared to other amines.
Synthesis and Optimization
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, emphasizing the need for careful control of reaction conditions to achieve high yields and purity. Various synthetic routes have been explored, highlighting its complexity and potential for optimization.
Mechanism of Action
The mechanism of action of 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group can enhance binding affinity and selectivity towards these targets, while the methoxyphenyl moiety can modulate the compound’s overall pharmacokinetic properties. The propylamine chain allows for proper orientation and interaction within the binding site, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
- Aromatic Substituents: The target compound’s (2-fluorophenyl)methoxy group distinguishes it from simpler analogs like 1-(2-fluorophenyl)propan-1-amine (). The additional methoxy-linked aryl group increases steric bulk and may enhance receptor binding selectivity compared to mono-aromatic derivatives .
- Branching and Salt Forms : The branched 2-methylpropan-1-amine in introduces chirality, which could influence pharmacological activity. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Pharmacological and Functional Insights
- Histamine H3 Receptor Antagonism : Compounds like 3-(piperidin-1-yl)propan-1-amine () suggest that the propan-1-amine scaffold is relevant to histamine receptor modulation. The target compound’s fluorinated aryl groups may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
- Anticancer Potential: Chalcone derivatives (e.g., 3-(2-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one in ) demonstrate antiproliferative activity. While the target compound lacks the α,β-unsaturated ketone moiety, its amine group could facilitate interactions with cellular targets via hydrogen bonding .
- Luminescent Applications : The dipyridylmethoxy analog () highlights the versatility of propan-1-amine derivatives in materials science, particularly as ligands for photoactive metal complexes .
Biological Activity
1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine, also known by its CAS number 1019114-12-5, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₈FNO
- Molecular Weight : 259.32 g/mol
- CAS Number : 1019114-12-5
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit potential antidepressant-like effects. A study evaluating various analogs demonstrated that modifications in the molecular structure, such as the introduction of fluorine groups, can significantly influence their activity on serotonin and norepinephrine reuptake inhibition. This suggests a possible mechanism through which this compound may exert antidepressant effects by enhancing monoaminergic neurotransmission .
Antimicrobial Activity
The antimicrobial properties of this compound have not been extensively studied; however, related compounds with similar structures have shown promising results against various bacterial strains. For instance, certain methoxy-substituted phenyl derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could possess similar properties .
Antioxidant Activity
Preliminary studies suggest that the compound may exhibit antioxidant properties. The presence of methoxy groups in the structure is often associated with enhanced radical scavenging activity. This could imply that this compound might protect cellular components from oxidative damage, which is a contributing factor in various diseases .
Case Studies
A recent study synthesized several derivatives of phenylpropanamines and evaluated their biological activities. Among these, compounds with para-substituted methoxy groups showed enhanced activity against specific targets, suggesting that structural modifications can lead to improved pharmacological profiles .
In another investigation focusing on the structure-activity relationship (SAR), it was found that introducing a fluorine atom at the ortho position of the phenyl ring could either enhance or diminish biological activity depending on the specific target receptor . This highlights the importance of molecular configuration in determining the efficacy of similar compounds.
Comparative Analysis Table
| Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | Antibacterial | >100 (B. subtilis) | Related structure |
| 1-(4-Methoxyphenyl)propan-2-one | Antifungal | <125 (E. coli) | Similar properties |
| 1-(4-[2-Fluorophenyl]methoxy)phenylpropan-1-amine | Antioxidant | N/A | Potential based on structure |
Q & A
Q. What synthetic strategies are recommended for preparing 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine, and how can reaction yields be optimized?
The synthesis of aryl-substituted propan-1-amine derivatives typically involves nucleophilic substitution or reductive amination. For example, the introduction of a fluorophenylmethoxy group may proceed via a Williamson ether synthesis, where 2-fluorobenzyl bromide reacts with a phenolic intermediate under basic conditions. Catalytic hydrogenation or borohydride reduction can then yield the primary amine. Optimization strategies include:
Q. What safety precautions are essential when handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, structurally similar fluorinated amines require:
- Use of PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Ventilation in fume hoods during synthesis or purification steps.
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .
- Emergency protocols, including eye rinsing with water for 15 minutes and consultation with a physician .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : and NMR confirm the presence of the fluorophenylmethoxy group and propan-1-amine backbone. NMR helps identify methoxy and aromatic carbons .
- FT-IR : Peaks at ~1250 cm (C-F stretch) and ~3300 cm (N-H stretch) validate key functional groups.
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict this compound’s binding affinity to monoamine oxidase B (MAO-B)?
Ligand-based virtual screening, as demonstrated for fluorinated phenylmethoxy amines, involves:
- Generating 3D conformers using software like OpenBabel or MOE.
- Docking into MAO-B’s active site (PDB ID: 2V5Z) with AutoDock Vina or Schrödinger.
- Analyzing binding energies and interactions (e.g., hydrogen bonds with Tyr 435 or π-π stacking with FAD cofactor) .
- Validating predictions with in vitro MAO-B inhibition assays using kynuramine as a substrate .
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin domains, ensuring accurate occupancy and thermal parameters .
- Disorder : Apply PART/SUMP restraints for overlapping atomic positions in the fluorophenyl group.
- Validation Tools : Check CIF files with PLATON or Mercury to flag geometric outliers (e.g., bond-length mismatches) .
Q. How does fluorine substitution impact physicochemical properties and pharmacological activity?
- Lipophilicity : The electronegative fluorine atom reduces logP, enhancing aqueous solubility compared to non-fluorinated analogs.
- Metabolic Stability : Fluorine resists oxidative metabolism by CYP450 enzymes, potentially improving bioavailability.
- Target Binding : Fluorine’s van der Waals radius (1.47 Å) allows optimal hydrophobic interactions with MAO-B’s active site .
Q. What chromatographic methods optimize enantiomeric separation and purity assessment?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) + 0.1% TFA. Monitor retention times and peak symmetry .
- HPLC-MS : Employ a C18 column (3.5 µm) with gradient elution (water:acetonitrile + 0.1% formic acid) to detect impurities ≥0.1% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
